molecular formula C19H19Cl2FN2O4S B3664628 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3664628
M. Wt: 461.3 g/mol
InChI Key: IHYIPWZTIQDWDW-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide core substituted with chloro, fluoro, and morpholinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then chlorinated to produce 4-chlorobenzenesulfonyl chloride.

    Introduction of the Benzyl Group: The 4-chlorobenzenesulfonyl chloride is reacted with 2-chloro-6-fluorobenzylamine under basic conditions to form the intermediate 4-chloro-N-(2-chloro-6-fluorobenzyl)benzenesulfonamide.

    Addition of the Morpholinyl Group: The final step involves the reaction of the intermediate with morpholine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinyl and benzenesulfonamide moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(4-fluorophenyl)isonicotinaldehyde
  • 2-chloro-4’-fluoro-3’-nitroacetanilide
  • 2-chloro-6-nitrophenol

Uniqueness

Compared to similar compounds, 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups. The presence of both chloro and fluoro substituents, along with the morpholinyl group, imparts distinct chemical properties and potential biological activities that are not observed in the other compounds listed.

Properties

IUPAC Name

4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN2O4S/c20-14-4-6-15(7-5-14)29(26,27)24(12-16-17(21)2-1-3-18(16)22)13-19(25)23-8-10-28-11-9-23/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYIPWZTIQDWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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